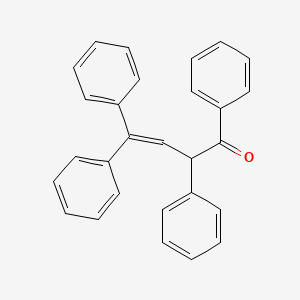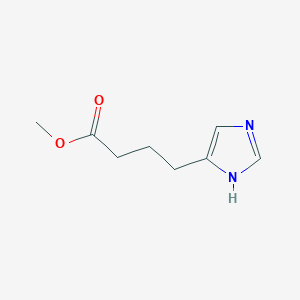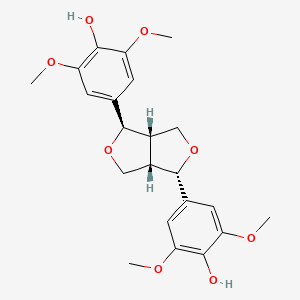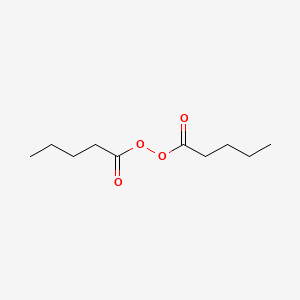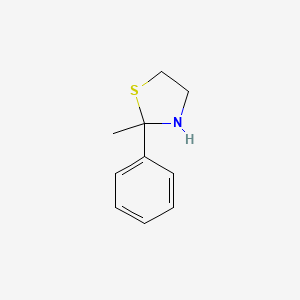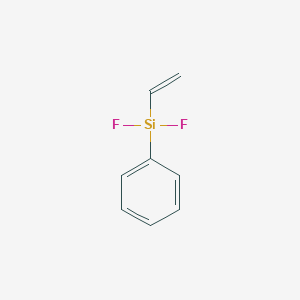
Ethenyl(difluoro)phenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl(difluoro)phenylsilane is an organosilicon compound characterized by the presence of a phenyl group, a difluoro group, and an ethenyl group attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethenyl(difluoro)phenylsilane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with difluoroethylene under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the addition of the difluoroethylene to the phenylsilane. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions allows for efficient production with minimal by-products. The industrial process may also include purification steps, such as distillation or chromatography, to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethenyl(difluoro)phenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Ethyl(difluoro)phenylsilane.
Substitution: Various substituted phenylsilane derivatives.
Applications De Recherche Scientifique
Ethenyl(difluoro)phenylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in bio-compatible materials.
Medicine: Explored for drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ethenyl(difluoro)phenylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethenyl group can undergo polymerization, while the difluoro group can engage in halogen bonding interactions. These properties make it a versatile compound in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylsilane: Similar structure but lacks the difluoro and ethenyl groups.
Difluorophenylsilane: Contains the difluoro group but lacks the ethenyl group.
Ethenylphenylsilane: Contains the ethenyl group but lacks the difluoro group.
Uniqueness
Ethenyl(difluoro)phenylsilane is unique due to the combination of the ethenyl and difluoro groups, which impart distinct reactivity and properties compared to its analogs. This combination allows for a broader range of chemical transformations and applications .
Propriétés
Numéro CAS |
651-01-4 |
|---|---|
Formule moléculaire |
C8H8F2Si |
Poids moléculaire |
170.23 g/mol |
Nom IUPAC |
ethenyl-difluoro-phenylsilane |
InChI |
InChI=1S/C8H8F2Si/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H,1H2 |
Clé InChI |
HBAAXQMERILEHM-UHFFFAOYSA-N |
SMILES canonique |
C=C[Si](C1=CC=CC=C1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Methylamino)methylidene]-3-oxo-N-phenylbutanethioamide](/img/structure/B14752958.png)
![1-(2,4-Dinitrophenyl)-2-[(3-fluorophenyl)(naphthalen-1-yl)methylidene]hydrazine](/img/structure/B14752962.png)

![2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol](/img/structure/B14752971.png)
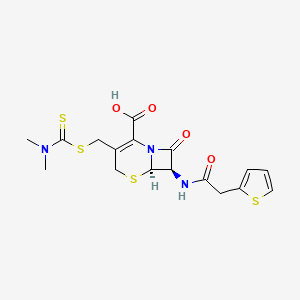
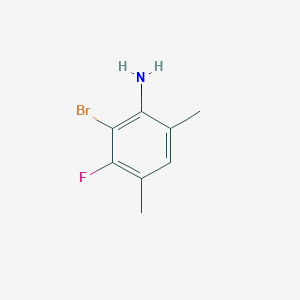
![(S)-6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole strontium salt](/img/structure/B14752990.png)
